molecular formula C11H20N2O2 B13254499 N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B13254499
M. Wt: 212.29 g/mol
InChI Key: LBAZXHXSRYJFKW-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H20N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring and an oxane (tetrahydropyran) moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxylic acid with oxan-4-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide
  • **N-(2’-nitrophenyl)pyrrolidine-2-carboxamide
  • Pyrrolidine-2,5-diones

Uniqueness

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide stands out due to its unique combination of the pyrrolidine and oxane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H20N2O2/c14-11(10-2-1-5-12-10)13-8-9-3-6-15-7-4-9/h9-10,12H,1-8H2,(H,13,14)

InChI Key

LBAZXHXSRYJFKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCOCC2

Origin of Product

United States

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